N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-10-17-13(11(9-22)8-20-10)7-14(19(24)27-17)18(23)21-12-4-5-15(25-2)16(6-12)26-3/h4-8,22H,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHODBDFVHKVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
- Molecular Formula : C₁₉H₁₈N₂O₆
- Molecular Weight : 370.4 g/mol
- CAS Number : 443117-49-5
Antimicrobial Activity
Research indicates that compounds with a pyranopyrimidine moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, the compound showed activity against Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in reducing inflammation in conditions like arthritis and other inflammatory diseases. The anti-inflammatory mechanism is thought to involve the modulation of signaling pathways related to inflammation .
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to reduce β-amyloid accumulation is particularly noteworthy. This action is significant because β-amyloid plaques are a hallmark of Alzheimer's disease, contributing to neuronal toxicity and cognitive decline .
Case Studies
-
Antimicrobial Efficacy :
A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics . -
Anti-inflammatory Response :
In a controlled trial involving lipopolysaccharide-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-α and IL-6 in serum samples. Histological analysis confirmed reduced tissue damage and inflammation compared to untreated controls . -
Neuroprotection in Alzheimer’s Models :
In vitro studies using neuronal cell lines exposed to β-amyloid showed that treatment with the compound resulted in decreased cell death and preserved neuronal function. The protective effect was attributed to its antioxidant properties and modulation of apoptotic pathways .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Observed Effects |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Inhibition of bacterial growth |
| Anti-inflammatory | Inhibition of COX and LOX | Reduced cytokine levels; alleviation of symptoms |
| Neuroprotective | Reduction of β-amyloid accumulation | Preservation of neuronal viability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyrano[2,3-c]pyridine derivatives, particularly those modified at the carboxamide and pyranopyridine positions. Below is a detailed comparison with a closely related analog:
Compound A : (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Molecular Formula : C₂₆H₂₄ClN₃O₆
Molecular Weight : 509.94 g/mol
Key Structural Differences :
Substituent on Pyranopyridine Core: Target Compound: 2-Oxo group at position 2. Compound A: (4-Methoxyphenyl)imino group at position 2 (Z-configuration).
Aromatic Ring Modifications :
- Target Compound : 3,4-Dimethoxyphenyl group.
- Compound A : 5-Chloro-2,4-dimethoxyphenyl group, introducing chlorine and altering methoxy positions.
Functional Groups :
- Both compounds retain the hydroxymethyl group at position 5 and the methyl group at position 6.
| Parameter | Target Compound | Compound A |
|---|---|---|
| Core Structure | 2-Oxo-pyrano[2,3-c]pyridine | 2-Imino-pyrano[2,3-c]pyridine (Z-config.) |
| Aromatic Substituent | 3,4-Dimethoxyphenyl | 5-Chloro-2,4-dimethoxyphenyl |
| Molecular Weight | ~435 g/mol (estimated)* | 509.94 g/mol |
| Key Functional Groups | Hydroxymethyl, 2-oxo | Hydroxymethyl, imino, chloro |
*Estimated based on structural similarity to Compound A.
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sequential halogenation, hydroxyl protection, and cross-coupling reactions. For example:
- Step 1: Halogenation of the pyranopyridine core using N-iodosuccinimide (NIS) in acetone at room temperature to introduce reactive sites .
- Step 2: Hydroxyl group protection via tosylation (TsCl/NaH/THF) to prevent undesired side reactions during subsequent steps .
- Step 3: Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (toluene/EtOH/H₂O, 105°C) to introduce the aryl moiety .
Yield Optimization: Use design-of-experiments (DoE) methods to test variables like catalyst loading, solvent ratios, and temperature. Statistical models (e.g., factorial design) can minimize trial-and-error approaches .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C3/C4, hydroxymethyl at C5) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography: Resolves conformational ambiguities in the pyrano[2,3-c]pyridine core .
- HPLC-PDA: Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., binding to kinase targets) to prioritize derivatives for synthesis .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for functionalizing the pyran ring .
Example Workflow:
Generate derivative library in silico.
Rank candidates by binding affinity (ΔG) and synthetic feasibility.
Validate top candidates experimentally .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays: Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
- Metabolic Stability Testing: Use liver microsomes to rule out false negatives from rapid degradation .
- Data Normalization: Apply Z-score or fold-change metrics to harmonize results across platforms .
Case Study: If a compound shows potent in vitro kinase inhibition but weak cellular activity, test for efflux pump interference (e.g., P-glycoprotein inhibitors) .
Q. How can structure-activity relationships (SAR) guide the modification of the pyrano[2,3-c]pyridine scaffold?
Methodological Answer:
- Pharmacophore Mapping: Identify critical groups (e.g., 3,4-dimethoxyphenyl for lipophilicity, hydroxymethyl for solubility) .
- Fragment Replacement: Swap the pyran ring with thieno[3,2-b]pyridine or pyrrolo[2,3-b]pyridine to assess bioactivity shifts .
- Steric Effects: Introduce methyl groups at C8 to evaluate steric hindrance on target binding .
SAR Table:
| Position | Modification | Effect on Activity |
|---|---|---|
| C3 | Methoxy → Ethoxy | Increased lipophilicity, reduced solubility |
| C5 | Hydroxymethyl → Carboxylic acid | Enhanced polarity, lower cell permeability |
| C8 | Methyl → Hydrogen | Decreased steric bulk, improved target fit |
Experimental Design & Data Analysis
Q. What statistical methods are optimal for analyzing dose-response data in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Bootstrap Resampling: Estimate confidence intervals for potency metrics in small sample sizes .
- ANOVA with Post Hoc Tests: Compare efficacy across derivatives (e.g., Tukey’s HSD for pairwise comparisons) .
Q. How can reaction scalability challenges be addressed during process development?
Methodological Answer:
- Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., Pd-catalyzed couplings) .
- Membrane Separation: Purify intermediates using nanofiltration to replace column chromatography .
- Kinetic Profiling: Use inline FTIR to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
